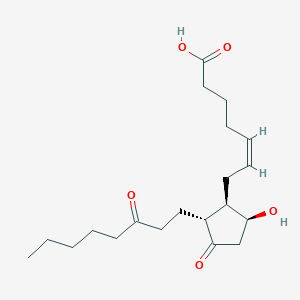

13,14-Dihydro-15-keto-pgd2

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXYLYXIXYEST-KZTWKYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59894-07-4 | |

| Record name | 13,14-Dihydro-15-keto-PGD2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biological Functions of 13,14-Dihydro-15-keto-prostaglandin D2: A Technical Guide for Researchers

This guide provides an in-depth exploration of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). We will delve into its synthesis, signaling pathways, and diverse biological roles in both health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DK-PGD2's mechanism of action and its potential as a therapeutic target and biomarker.

Introduction: Beyond PGD2 - The Significance of a Stable Metabolite

Prostaglandin D2 (PGD2) is a well-established lipid mediator predominantly released by mast cells during allergic and inflammatory responses.[1][2] While PGD2 itself is a potent signaling molecule, its biological activity is often transient due to rapid metabolism. One of its major enzymatic degradation products, 13,14-dihydro-15-keto-PGD2 (DK-PGD2), has emerged as a key player in its own right.[3][4] Unlike its parent molecule, DK-PGD2 exhibits remarkable selectivity as an agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6] This selective agonism, coupled with its stability, positions DK-PGD2 as a crucial mediator in prolonging and amplifying inflammatory cascades, particularly in the context of allergic diseases.

Biosynthesis and Metabolism of DK-PGD2

The generation of DK-PGD2 is an integral part of the PGD2 metabolic pathway. This process involves a series of enzymatic conversions that ultimately lead to the formation of this stable and active metabolite.

The PGD2 Metabolic Cascade

The biosynthesis of prostaglandins begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid to the unstable intermediate, prostaglandin H2 (PGH2). PGD2 synthase (hematopoietic or lipocalin-type) subsequently isomerizes PGH2 to PGD2.[2]

PGD2 can then be metabolized through two primary pathways. One pathway involves non-enzymatic dehydration to produce the J-series prostaglandins (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2).[7] The other, more relevant pathway for the formation of DK-PGD2, is an enzymatic cascade. Initially, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the 15-hydroxyl group of PGD2 to form 15-keto-PGD2. Subsequently, 15-oxo-prostaglandin Δ13-reductase reduces the double bond at carbon 13, yielding 13,14-dihydro-15-keto-PGD2.[5][6]

In humans, DK-PGD2 is further metabolized into 11β-hydroxy compounds, which may undergo β-oxidation.[5][6] Consequently, very little intact DK-PGD2 is found in the urine.[5][6]

Caption: Biosynthesis and metabolism of 13,14-Dihydro-15-keto-PGD2.

The CRTH2 Receptor: The Primary Target of DK-PGD2

The biological effects of DK-PGD2 are predominantly mediated through its interaction with the CRTH2 receptor. Understanding the characteristics of this receptor is fundamental to comprehending the functional consequences of DK-PGD2 signaling.

CRTH2 Receptor Profile

CRTH2 is a G protein-coupled receptor (GPCR) belonging to the chemoattractant receptor family.[8] It is primarily coupled to the inhibitory G protein, Gαi.[8] Upon activation, CRTH2 signaling leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration ([Ca2+]i), which are hallmark events in the activation of various immune cells.[8]

CRTH2 is selectively expressed on key effector cells of type 2 immunity, including:

-

T helper 2 (Th2) cells: Orchestrate allergic inflammation.

-

Eosinophils: Key players in allergic reactions and asthma.

-

Basophils: Potent sources of histamine and other inflammatory mediators.

-

Innate lymphoid type 2 cells (ILC2s): Early responders in allergic inflammation.

Ligand Selectivity: DK-PGD2 vs. PGD2

A crucial aspect of DK-PGD2's biological significance is its receptor selectivity. While PGD2 binds to both the DP1 and CRTH2 receptors, DK-PGD2 is a highly selective agonist for CRTH2.[3][9] This selectivity makes DK-PGD2 an invaluable tool for dissecting the specific roles of the CRTH2 pathway in complex biological systems.

| Ligand | CRTH2 (DP2) Ki (nM) | DP1 Ki (nM) | Selectivity for CRTH2 |

| PGD2 | 2.4 - 160 | ~30 | - |

| 13,14-Dihydro-15-keto-PGD2 | 2.91 - 160 | >30,000 | High |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 | >10,000 | High |

Data compiled from multiple sources.[2][9]

Biological Functions of DK-PGD2 in Allergic Inflammation

The selective activation of CRTH2 on key immune cells underpins the pro-inflammatory role of DK-PGD2 in allergic diseases such as asthma and allergic rhinitis.

Chemotaxis and Recruitment of Effector Cells

One of the primary functions of DK-PGD2 is to act as a potent chemoattractant for CRTH2-expressing cells. This directed migration is a critical step in the accumulation of inflammatory cells at the site of an allergic reaction.

-

Eosinophils: DK-PGD2 induces robust eosinophil chemotaxis, contributing to the eosinophilic inflammation characteristic of asthma.[10][11]

-

Basophils: DK-PGD2 promotes the migration of basophils, further amplifying the allergic response through the release of histamine and other mediators.[12]

-

Th2 Cells and ILC2s: By recruiting these cells, DK-PGD2 facilitates the production of type 2 cytokines, such as IL-4, IL-5, and IL-13, which are central to the pathogenesis of allergic diseases.[3][13]

Caption: General workflow for a chemotaxis assay.

Activation and Effector Functions of Immune Cells

Beyond recruitment, DK-PGD2 also activates the effector functions of these immune cells, further exacerbating the inflammatory response.

-

Eosinophil Activation: DK-PGD2 induces eosinophil shape change, a hallmark of activation, and can prime them for degranulation, leading to the release of cytotoxic granule proteins.[3] The EC50 for DK-PGD2-induced eosinophil shape change has been reported to be approximately 2.7 nM.[3]

-

Basophil Activation: DK-PGD2 upregulates the expression of the activation marker CD11b on basophils and enhances their degranulation in response to other stimuli.[12]

-

Th2 and ILC2 Cytokine Production: DK-PGD2 stimulates the release of IL-4, IL-5, and IL-13 from Th2 cells and ILC2s.[3] These cytokines promote IgE production, eosinophil survival and activation, and mucus hypersecretion.

| Cell Type | Response to DK-PGD2 | Approximate EC50 (nM) |

| Eosinophils | Shape Change | 2.7 |

| ILC2s | Migration | 17.4 - 91.7 |

| ILC2s | IL-5/IL-13 Secretion | 108.1 - 788.3 |

Data compiled from a study on cells from atopic asthmatic patients.[3]

Emerging Roles of DK-PGD2 Beyond Allergy

Recent research has begun to uncover the involvement of the DK-PGD2/CRTH2 axis in a broader range of physiological and pathological processes.

Cancer

The role of prostaglandins in cancer is complex and often context-dependent. While some prostaglandins promote tumorigenesis, the PGD2/CRTH2 pathway may have anti-tumor effects in certain cancers. However, some studies suggest a pro-tumorigenic role. For instance, high expression of the DP2 (CRTH2) receptor has been associated with poor prognosis in colorectal cancer patients.[14] Activation of this receptor in colon cancer cells has been shown to induce the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[14] Further research is needed to fully elucidate the role of DK-PGD2 in different cancer types.

Gastrointestinal Function

DK-PGD2 has been shown to inhibit ion flux in the canine colonic mucosa, suggesting a potential role in regulating intestinal fluid and electrolyte transport.[5][6] Additionally, a related metabolite, 13,14-dihydro-15-keto-PGE2, has been implicated in alleviating opioid-induced constipation via the 5-HT pathway, highlighting the potential for related keto-prostaglandins to influence gut motility.[15]

Methodologies for Studying DK-PGD2

To facilitate further research into the biological functions of DK-PGD2, this section provides detailed, self-validating protocols for key in vitro assays.

Eosinophil Chemotaxis Assay

Objective: To quantify the chemotactic response of eosinophils to DK-PGD2.

Principle: This assay utilizes a transwell chamber system where the migration of eosinophils across a porous membrane towards a concentration gradient of DK-PGD2 is measured.

Protocol:

-

Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or allergic donors using negative immunomagnetic selection to achieve high purity.

-

Cell Preparation: Resuspend purified eosinophils in a suitable assay medium (e.g., RPMI-1640 with 1% FBS) at a concentration of 5 x 10^6 cells/mL.

-

Assay Setup:

-

Add 100 µL of the eosinophil suspension to the upper chamber of a 5.0 µm pore size transwell plate.

-

Add 600 µL of assay medium containing various concentrations of DK-PGD2 (e.g., 0.1 - 1000 nM) or vehicle control to the lower chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Quantification:

-

Carefully remove the upper chamber.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated eosinophils using a hemocytometer or an automated cell counter.

-

-

Data Analysis:

-

Plot the number of migrated cells against the concentration of DK-PGD2.

-

Perform a non-linear regression analysis to determine the EC50 value.

-

Self-Validation: Include a positive control (e.g., eotaxin) to ensure the responsiveness of the isolated eosinophils. The vehicle control will establish the baseline random migration.

-

Th2 Cell Cytokine Release Assay

Objective: To measure the release of IL-4, IL-5, and IL-13 from Th2 cells in response to DK-PGD2.

Principle: Differentiated Th2 cells are stimulated with DK-PGD2, and the concentration of secreted cytokines in the supernatant is quantified by ELISA or a multiplex immunoassay.

Protocol:

-

Th2 Cell Differentiation: Differentiate naive CD4+ T cells isolated from human peripheral blood into Th2 cells using a commercially available differentiation kit or a well-established protocol involving anti-CD3/CD28 antibodies and polarizing cytokines (IL-4).

-

Cell Stimulation:

-

Plate the differentiated Th2 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add various concentrations of DK-PGD2 (e.g., 1 - 1000 nM) or vehicle control.

-

For co-stimulation, cells can be treated with a sub-optimal concentration of anti-CD3/CD28 antibodies.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification:

-

Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).

-

-

Data Analysis:

-

Generate dose-response curves for each cytokine.

-

Determine the EC50 for the secretion of each cytokine.

-

Self-Validation: Include an unstimulated control to measure baseline cytokine release and a positive control (e.g., PMA/Ionomycin) to confirm the cytokine-producing capacity of the differentiated Th2 cells.

-

CRTH2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of DK-PGD2 for the CRTH2 receptor.

Principle: This is a competitive binding assay where unlabeled DK-PGD2 competes with a radiolabeled ligand (e.g., [3H]-PGD2) for binding to cell membranes expressing the CRTH2 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing human CRTH2 (e.g., HEK293-CRTH2).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membranes, [3H]-PGD2 (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add cell membranes, [3H]-PGD2, and a high concentration of unlabeled PGD2 (e.g., 10 µM).

-

Competition: Add cell membranes, [3H]-PGD2, and increasing concentrations of unlabeled DK-PGD2.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of DK-PGD2.

-

Use a non-linear regression model (e.g., one-site competition) to calculate the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The assay should yield a known Ki for unlabeled PGD2, confirming the integrity of the receptor preparation and assay conditions.

-

Conclusion and Future Directions

13,14-dihydro-15-keto-PGD2 is a stable and selective CRTH2 agonist that plays a pivotal role in the pathophysiology of allergic inflammation. Its ability to recruit and activate key effector cells of the type 2 immune response makes the DK-PGD2/CRTH2 signaling axis a highly attractive target for the development of novel therapeutics for asthma, allergic rhinitis, and other allergic disorders. The emerging evidence for its involvement in cancer and gastrointestinal function opens up new avenues for research and potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the multifaceted biological functions of this important lipid mediator. Future studies should focus on elucidating the precise downstream signaling events following CRTH2 activation by DK-PGD2 in different cell types and further exploring its role in non-allergic diseases.

References

- Schuliga, M., et al. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Allergy, 76(10), 3145-3156.

- Whelan, C. J., et al. (2006). 13-14 di-hydro, 15-keto prostaglandin D2-induced airway eosinophilia in guinea-pigs is independent of interleukin-5.

- Li, Y., et al. (2023). Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway. Molecular Nutrition & Food Research, 67(23), e2200846.

-

University of Hertfordshire Research Archive. (2006). Evidence that 13–14 di-hydro, 15-keto prostaglandin D2-induced airway eosinophilia in guinea-pigs is independent of interleukin-5. Retrieved from [Link]

-

ResearchGate. (n.d.). A revised pathway of PGD 2 metabolism. Retrieved from [Link]

- García-González, R., et al. (2021). High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model. Oncogenesis, 10(11), 79.

- Monneret, G., et al. (2003). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 138(7), 1267–1277.

- Hubbard, W. C., & Watson, J. T. (1976). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry. Prostaglandins, 12(1), 21–35.

- Fedyk, E. R., & O'Hehir, R. E. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Frontiers in Immunology, 8, 1071.

- Kim, B. K., et al. (2022). 15-Prostaglandin Dehydrogenase Inhibition Enhances Colon Cancer Metastasis by Up-regulation of Epithelial-to-Mesenchymal Transition Genes. Anticancer Research, 42(11), 5413–5421.

- Hirai, H., et al. (2001). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor CRTH2. The Journal of Experimental Medicine, 193(2), 255–261.

- Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 150(6), 683–691.

- Wang, C., et al. (2018). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Nature Chemical Biology, 14(12), 1106–1112.

-

ResearchGate. (n.d.). A revised pathway of PGD 2 metabolism. Retrieved from [Link]

-

RCSB PDB. (2021). 7M8W: XFEL crystal structure of the prostaglandin D2 receptor CRTH2 in complex with 15R-methyl-PGD2. Retrieved from [Link]

- Cook, E., et al. (2013). PGD2 Promotes Eosinophil Chemotaxis, Degranulation and Syk Phosphorylation. Investigative Ophthalmology & Visual Science, 54(15), 2548.

- Mika, A., et al. (2018). A comparison of analytical methods for measuring concentrations of 25-hydroxy vitamin D in biological samples. RSC Advances, 8(1), 1-14.

- Li, C., et al. (2022). Smad4-deficient T cells promote colitis-associated colon cancer via an IFN-γ-dependent suppression of 15-hydroxyprostaglandin dehydrogenase. Frontiers in Immunology, 13, 989823.

-

PLOS. (n.d.). A model of Th2 differentiation based on polarizing cytokine repression. Retrieved from [Link]

-

ResearchGate. (n.d.). Release of 13,14-dihydro-15- keto-PGE2 into the (combined) apical and basal compartments. Retrieved from [Link]

- Sandig, A., et al. (2016). Δ12-Prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes. European Journal of Pharmacology, 771, 1-9.

- Yoshimura-Uchiyama, C., et al. (2004). Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2. Clinical & Experimental Allergy, 34(8), 1283–1290.

-

Creative Diagnostics. (n.d.). In Vitro Differentiation of T Cells Protocol. Retrieved from [Link]

-

MDPI. (2023). Potential Toxicity and Mechanisms of T-2 and HT-2 Individually or in Combination on the Intestinal Barrier Function of Porcine Small Intestinal Epithelial Cells. Retrieved from [Link]

-

bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from [Link]

-

MDPI. (2024). A Necessary Role for Cyclin D2 Induction During Colon Cancer Progression Mediated by L1. Retrieved from [Link]

-

ResearchGate. (n.d.). Eosinophil chemotaxis toward concentration gradient of PGD 2. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Yan, X., et al. (2013). PGD2-CRTH2 Pathway Promotes Tubulointerstitial Fibrosis. Journal of the American Society of Nephrology, 24(11), 1836–1847.

-

Elabscience. (n.d.). Human Th1/Th2 Flow Cytometry Staining Kit. Retrieved from [Link]

-

Reactome. (n.d.). Downstream signal transduction. Retrieved from [Link]

-

Patsnap. (2025). What PGD2 receptor antagonists are in clinical trials currently?. Retrieved from [Link]

-

PubMed. (2021). High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model. Retrieved from [Link]

Sources

- 1. 15-Prostaglandin Dehydrogenase Inhibition Enhances Colon Cancer Metastasis by Up-regulation of Epithelial-to-Mesenchymal Transition Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 11. Evidence that 13–14 di-hydro, 15-keto prostaglandin D2-induced airway eosinophilia in guinea-pigs is independent of interleukin-5 [uhra.herts.ac.uk]

- 12. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PGD2-CRTH2 Pathway Promotes Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

13,14-Dihydro-15-keto-pgd2 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 13,14-Dihydro-15-keto-PGD2 (DK-PGD2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Prostaglandin D2 (PGD2) is a critical lipid mediator in the inflammatory cascade, particularly in the context of allergic diseases such as asthma. While PGD2 itself is a potent signaling molecule, its metabolic profile reveals a complex regulatory system. This guide focuses on a key metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2). Formed via the 15-hydroxy prostaglandin dehydrogenase pathway, DK-PGD2 is not merely an inactive byproduct but a highly selective and potent agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This document provides a comprehensive overview of the biosynthesis of DK-PGD2, its specific molecular mechanism of action through the DP2 receptor, the resultant cellular and physiological effects, and robust experimental protocols for its study.

Biosynthesis and Metabolic Fate of DK-PGD2

The journey of DK-PGD2 begins with its parent molecule, PGD2, which is a major product of the cyclooxygenase (COX) pathway in activated mast cells.[3] The biosynthesis of DK-PGD2 from PGD2 is a two-step enzymatic process:

-

Oxidation: The 15-hydroxyl group of PGD2 is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGD2.

-

Reduction: The C13-C14 double bond of 15-keto-PGD2 is then reduced by a Δ13-reductase to yield the final product, 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[1][4]

This metabolic conversion is significant because it shifts the ligand's receptor preference dramatically. While PGD2 can activate both DP1 and DP2 receptors, DK-PGD2 displays profound selectivity for the DP2 receptor.[4] In humans, DK-PGD2 is a transient metabolite and is further processed into other compounds before excretion, with very little of the intact molecule found in urine.[1][2]

The Dichotomy of PGD2 Receptors: DP1 vs. DP2 (CRTH2)

PGD2 exerts its biological effects through two distinct G-protein coupled receptors (GPCRs), DP1 (PTGDR) and DP2 (PTGDR2/CRTH2), which often mediate opposing functions.[3][5]

-

The DP1 Receptor: Activation of DP1 is typically associated with anti-inflammatory and homeostatic functions. It couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] This pathway generally promotes smooth muscle relaxation, vasodilation, and inhibition of immune cell activation.[3]

-

The DP2 Receptor (CRTH2): In stark contrast, DP2 is a pro-inflammatory receptor.[7] It is preferentially expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[6][8] Unlike DP1, DP2 couples to an inhibitory Gαi protein.[9]

The existence of these two receptors with divergent signaling outputs highlights a sophisticated control system where the balance of PGD2 and its metabolites, like DK-PGD2, can fine-tune the inflammatory response.

The Core Mechanism: Selective DP2 Receptor Activation by DK-PGD2

The primary mechanism of action for DK-PGD2 is its function as a high-affinity, selective agonist of the DP2 receptor.[1][2] This interaction initiates a pro-inflammatory signaling cascade within target immune cells.

Receptor Binding and G-Protein Coupling

DK-PGD2 binds to a pocket within the transmembrane domains of the DP2 receptor.[7] This binding event stabilizes a conformational change in the receptor, facilitating its coupling to and activation of the heterotrimeric G-protein, Gαi.

Downstream Signaling Cascade

Activation of Gαi by the DK-PGD2-bound receptor triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This action counteracts the anti-inflammatory signals often driven by cAMP.

-

Release of Gβγ Subunits: The dissociation of the G-protein releases the Gβγ subunit complex.

-

Activation of Phospholipase C (PLC) and Calcium Mobilization: The Gβγ complex can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[9][10] This rapid increase in cytosolic calcium is a critical signal for many cellular functions, including migration and degranulation.[9][11]

-

Activation of PI3K Pathway: Signaling through DP2 has also been shown to activate the Phosphoinositide 3-kinase (PI3K) pathway, which is essential for mediating the chemotactic response of immune cells.[12]

Cellular and Physiological Consequences

The activation of the DP2 receptor by DK-PGD2 on immune cells translates into potent pro-inflammatory physiological responses, particularly relevant in allergic diseases.

-

Eosinophils and Basophils: DK-PGD2 is a powerful chemoattractant for eosinophils and basophils.[13] It induces their migration to sites of inflammation, such as the airways in asthma, and promotes their activation and degranulation, releasing cytotoxic and inflammatory mediators.[6][14]

-

Th2 Lymphocytes: By attracting Th2 cells, DK-PGD2 amplifies the type 2 immune response.[13] Activated Th2 cells release hallmark cytokines like Interleukin-4 (IL-4), IL-5, and IL-13, which further promote eosinophilia, IgE production, and airway hyperresponsiveness.

-

Innate Lymphoid Cells (ILC2s): ILC2s are potent sources of type 2 cytokines. DK-PGD2 and other PGD2 metabolites activate ILC2s in a DP2-dependent manner, inducing their migration and cytokine secretion, thereby contributing significantly to eosinophilic inflammation.[15]

Collectively, these actions position the DK-PGD2/DP2 axis as a central pathway in the pathogenesis of diseases characterized by type 2 inflammation.

Quantitative Pharmacology

The selectivity of DK-PGD2 for the DP2 receptor over the DP1 receptor is its defining pharmacological characteristic. This selectivity has been quantified through competitive radioligand binding assays.

| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (DP1 Ki / DP2 Ki) | Reference |

| PGD2 | hDP2 (CRTH2) | ~2.5 - 3 nM | ~1 | [4] |

| hDP1 | ~3 nM | [4] | ||

| DK-PGD2 | hDP2 (CRTH2) | ~3 nM (or 160 nM) | >100 to ~2000-fold | [4] |

| hDP1 | >30,000 nM | [4] | ||

| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | hDP2 (CRTH2) | ~11 nM | ~89-fold | [4] |

| hDP1 | ~980 nM | [4] |

Note: Binding affinities can vary based on experimental conditions (e.g., whole-cell vs. membrane preparation assays). The data from Hirai et al. (2001) reported a Ki of 160 nM for DK-PGD2 at CRTH2, while Sawyer et al. (2002) reported a Ki closer to that of PGD2 (~3 nM), but both confirm high selectivity over DP1.[4]

Experimental Protocol: Calcium Mobilization Assay

To provide a self-validating system for studying DK-PGD2's mechanism, a fluorescence-based calcium mobilization assay is described. This functional assay directly measures the activation of Gq/i-coupled receptors like DP2.[9][10]

Objective

To quantify the dose-dependent activation of the human DP2 (CRTH2) receptor by DK-PGD2 by measuring changes in intracellular calcium concentration.

Materials

-

Cells: HEK293 or CHO cells stably expressing the human DP2/CRTH2 receptor.

-

Reagents:

-

DK-PGD2 (Cayman Chemical or equivalent)

-

PGD2 (Positive Control)

-

DP2 Antagonist (e.g., Fevipiprant, for validation)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Invitrogen)

-

Pluronic F-127

-

Probenecid

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

-

Equipment:

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

-

Standard cell culture incubator and biosafety cabinet

-

Step-by-Step Methodology

-

Cell Plating (Day 1):

-

Harvest DP2-expressing cells and count them.

-

Seed the cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Dye Loading (Day 2):

-

Prepare the dye loading solution: Reconstitute Fluo-4 AM in DMSO. Dilute in Assay Buffer containing Pluronic F-127 and Probenecid. (Probenecid inhibits organic anion transporters, preventing dye leakage).

-

Aspirate the culture medium from the cell plate.

-

Add 50 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Plate Preparation (During Dye Incubation):

-

Prepare a serial dilution of DK-PGD2 in Assay Buffer in a separate 96-well plate. Typical final concentrations might range from 1 pM to 10 µM.

-

Include wells with Assay Buffer only (vehicle control), a known agonist like PGD2 (positive control), and a known antagonist for inhibition validation.

-

-

Measurement of Calcium Flux:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument parameters: Excitation ~494 nm, Emission ~516 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument's automated pipettor will add 25 µL from the compound plate to the cell plate.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes. Agonist stimulation should produce a rapid peak in fluorescence followed by a gradual decline.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives a half-maximal response).

-

Conclusion and Implications for Drug Development

13,14-dihydro-15-keto-PGD2 is a pivotal metabolite that acts as a selective, high-affinity agonist for the pro-inflammatory DP2 (CRTH2) receptor. Its mechanism of action—centered on Gαi-mediated signaling in key immune effector cells—firmly establishes it as a significant driver of type 2 inflammation. The profound selectivity of DK-PGD2 for DP2 over DP1 makes it an invaluable pharmacological tool for dissecting the specific roles of this receptor in health and disease. For drug development professionals, understanding this pathway is critical. The development of potent and selective DP2 receptor antagonists, which directly compete with endogenous agonists like PGD2 and DK-PGD2, represents a promising therapeutic strategy for controlling eosinophilic inflammation in diseases like severe asthma and allergic rhinitis.[3][16]

References

-

PubChem. (n.d.). 13,14-Dihydro-15-keto-pgd2. Retrieved from [Link]

-

ResearchGate. (n.d.). PGD2 promotes eosinophil chemotaxis, degranulation and Syk phosphorylation. Retrieved from [Link]

-

MyAssays. (n.d.). 13,14-dihydro-15-keto Prostaglandin F2 Alpha. Retrieved from [Link]

-

Gervais, F. G., et al. (2005). Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2. Journal of Biological Chemistry. Retrieved from [Link]

-

Schratl, P., et al. (2004). Chemoattractant receptor-homologous molecule expressed on Th2 cells activation in vivo increases blood leukocyte counts and its blockade abrogates 13,14-dihydro-15-keto-prostaglandin D2-induced eosinophilia in rats. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Hirai, H., et al. (2001). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2. The Journal of Experimental Medicine. Retrieved from [Link]

-

Southern, C., et al. (2013). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Methods in Molecular Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Eosinophil chemotaxis toward concentration gradient of PGD 2. Retrieved from [Link]

-

Kew, K. M., et al. (2018). Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol. BMJ Open. Retrieved from [Link]

-

MDPI. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules. Retrieved from [Link]

-

Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology. Retrieved from [Link]

-

Ulven, T., & Kostenis, E. (2006). Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) mediates accumulation of group 2 innate lymphoid cells. Retrieved from [Link]

-

IOVS. (2013). PGD2 Promotes Eosinophil Chemotaxis, Degranulation and Syk Phosphorylation. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

-

NCBI Gene. (2025). PTGDR2 prostaglandin D2 receptor 2 [Homo sapiens (human)]. Retrieved from [Link]

-

Fujishima, H., et al. (2005). Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis. Cornea. Retrieved from [Link]

-

Ali, H., et al. (2013). Expression of a prostaglandin D2 receptor, CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) on human mast cells and potential relevance in allergic diseases. Allergy, Asthma, and Clinical Immunology. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin DP2 receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoattractant receptor homologous molecule on T-helper2-cells targets in T2-airway inflammation. Retrieved from [Link]

-

JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. Retrieved from [Link]

-

Beasley, C. R., et al. (1987). Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 6. PTGDR2 prostaglandin D2 receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemoattractant receptor-homologous molecule expressed on Th2 cells activation in vivo increases blood leukocyte counts and its blockade abrogates 13,14-dihydro-15-keto-prostaglandin D2-induced eosinophilia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Expression of a prostaglandin D2 receptor, CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) on human mast cells and potential relevance in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Engine: A Technical Guide to the 13,14-Dihydro-15-keto-PGD2 Signaling Pathway

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: In the intricate landscape of inflammatory signaling, the metabolites of well-known mediators often hold the key to a more nuanced understanding of cellular responses. 13,14-Dihydro-15-keto-prostaglandin D2 (DK-PGD2), once considered a mere inactive byproduct of prostaglandin D2 (PGD2) metabolism, has emerged as a potent and selective agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This guide provides a comprehensive technical overview of the DK-PGD2 signaling pathway, offering insights into its mechanism, its profound implications in allergic and inflammatory diseases, and the experimental methodologies crucial for its investigation.

The Genesis and Significance of DK-PGD2

Prostaglandin D2 (PGD2) is a major cyclooxygenase product of arachidonic acid, primarily released by activated mast cells, Th2 lymphocytes, and dendritic cells at sites of allergic inflammation.[1][2] While PGD2 itself is a potent signaling molecule, its biological activity is temporally and spatially regulated by rapid enzymatic conversion to various metabolites. One of the key metabolic routes is the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, which converts PGD2 into DK-PGD2.[3] This conversion is not a deactivation step; rather, it generates a more stable and highly selective agonist for the CRTH2/DP2 receptor.[3][4]

The significance of the DK-PGD2 pathway lies in its pivotal role in orchestrating type 2 inflammatory responses. By selectively activating the CRTH2/DP2 receptor, DK-PGD2 perpetuates and amplifies the inflammatory cascade, making it a critical player in the pathophysiology of allergic asthma, allergic rhinitis, atopic dermatitis, and potentially other inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).[1][5][6]

The Molecular Choreography: The DK-PGD2 Signaling Cascade

The biological effects of DK-PGD2 are mediated exclusively through the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR) belonging to the chemoattractant receptor family.[1] Unlike the PGD2 DP1 receptor which couples to Gαs to increase intracellular cyclic AMP (cAMP) and generally mediate anti-inflammatory effects, the CRTH2/DP2 receptor couples to the inhibitory G protein, Gαi.[1]

Activation of the CRTH2/DP2 receptor by DK-PGD2 initiates a cascade of intracellular events:

-

Gαi-mediated Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP removes a key inhibitory signal in many immune cells, thereby priming them for activation.[1]

-

Gβγ-mediated Activation of Phospholipase C (PLC): The dissociated Gβγ subunit complex activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC). This surge in intracellular calcium is a critical signal for a multitude of cellular responses, including chemotaxis, degranulation, and cytokine production.[1]

-

Downstream Kinase Activation: The signaling cascade can further propagate through the activation of downstream kinases such as the mitogen-activated protein kinase (MAPK) family, including ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are crucial for cell survival, proliferation, and inflammatory gene expression.

Caption: The DK-PGD2 signaling pathway via the CRTH2/DP2 receptor.

Cellular Consequences: The Pro-Inflammatory Actions of DK-PGD2

The activation of the DK-PGD2/CRTH2 signaling axis culminates in a range of pro-inflammatory cellular responses, primarily affecting key effector cells of type 2 immunity:

-

Chemotaxis of Eosinophils, Basophils, and Th2 Lymphocytes: DK-PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes, directing their migration to sites of inflammation.[7][8] This targeted recruitment is a hallmark of allergic reactions.

-

Activation and Degranulation of Eosinophils and Basophils: Beyond recruitment, DK-PGD2 activates these granulocytes, leading to the release of their cytotoxic granule proteins and other inflammatory mediators.[7]

-

Enhanced Cytokine Production by Th2 Cells: DK-PGD2 promotes the production of key type 2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 lymphocytes, further amplifying the allergic inflammatory response.

Quantitative Pharmacology of DK-PGD2

A precise understanding of the interaction between DK-PGD2 and its receptor is crucial for drug development. The following table summarizes key quantitative parameters.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ki) | 2.91 ± 0.29 nM | Recombinant human CRTH2 expressed in HEK293 cells | [9] |

| EC50 for Eosinophil Shape Change | In the nanomolar range | Human eosinophils from asthmatic patients | [10] |

| Potency vs. PGD2 | ~10-fold less active than PGD2 in some assays | Varies depending on the specific assay | [7] |

Methodologies for Studying the DK-PGD2 Signaling Pathway

Investigating the DK-PGD2 signaling pathway requires a combination of cellular and biochemical assays. Below are detailed protocols for two fundamental experimental approaches.

Intracellular Calcium Mobilization Assay

This assay directly measures a key downstream event of CRTH2/DP2 receptor activation.

Principle: Upon receptor activation and subsequent PLC activation, IP3 triggers the release of Ca2+ from intracellular stores. This transient increase in cytosolic Ca2+ is detected using a fluorescent calcium indicator dye.

Detailed Protocol:

-

Cell Preparation:

-

Culture CRTH2/DP2-expressing cells (e.g., primary human eosinophils, Th2 cells, or a stably transfected cell line) to the desired density.

-

On the day of the assay, harvest the cells and wash them with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Resuspend the cells in the same buffer at a concentration of 1-5 x 10^6 cells/mL.

-

-

Dye Loading:

-

Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) to the cell suspension. The final concentration will depend on the specific dye and cell type (typically 1-5 µM).

-

Incubate the cells with the dye for 30-60 minutes at 37°C in the dark to allow for de-esterification and intracellular trapping of the dye.

-

-

Washing:

-

After incubation, wash the cells twice with the buffer to remove extracellular dye.[11]

-

Resuspend the cells in the assay buffer.

-

-

Measurement:

-

Transfer the cell suspension to a 96-well black, clear-bottom plate.

-

Use a fluorescence plate reader or a flow cytometer equipped with the appropriate excitation and emission filters for the chosen dye.

-

Establish a baseline fluorescence reading for a short period (e.g., 30-60 seconds).

-

Add DK-PGD2 (or other agonists/antagonists) at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular Ca2+ concentration.

-

Calculate the peak fluorescence response and normalize it to the baseline.

-

Plot the dose-response curve to determine the EC50 value of DK-PGD2.

-

Caption: Workflow for a DK-PGD2-induced calcium mobilization assay.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of eosinophils in response to a DK-PGD2 gradient.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant (DK-PGD2) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Detailed Protocol:

-

Eosinophil Isolation:

-

Isolate eosinophils from the peripheral blood of healthy or allergic donors using a negative selection method to ensure high purity.

-

-

Chamber Preparation:

-

Use a multi-well Boyden chamber apparatus with polycarbonate membranes (typically 5 µm pore size for eosinophils).

-

Add assay medium (e.g., RPMI 1640 with 0.5% BSA) containing various concentrations of DK-PGD2 to the lower wells.

-

Place the membrane inserts into the wells, creating the upper chambers.

-

-

Cell Seeding:

-

Resuspend the purified eosinophils in the assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Add a defined volume of the cell suspension (e.g., 100 µL) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik or a fluorescent nuclear stain).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, migrated cells can be quantified by eluting the stain and measuring its absorbance or by using a fluorescent dye and a plate reader.

-

Caption: Workflow for a DK-PGD2-induced eosinophil chemotaxis assay.

Broader Implications and Future Directions

While the role of the DK-PGD2/CRTH2 pathway is well-established in allergic asthma and rhinitis, emerging evidence suggests its involvement in other inflammatory conditions:

-

Atopic Dermatitis: PGD2 levels are elevated in the skin of patients with atopic dermatitis, suggesting a role for the DK-PGD2 pathway in the recruitment of inflammatory cells to the skin.[1][6]

-

Chronic Obstructive Pulmonary Disease (COPD): Studies in animal models of COPD have shown that CRTH2 antagonism can reduce airway inflammation, indicating a potential therapeutic target in this disease.[5]

-

Mast Cell-Mediated Inflammation: As mast cells are a primary source of PGD2, the DK-PGD2 pathway is intricately linked to mast cell-driven inflammatory responses.[2]

The development of potent and selective CRTH2/DP2 receptor antagonists is a major focus of drug discovery efforts for the treatment of these conditions. A thorough understanding of the DK-PGD2 signaling pathway is paramount for the rational design and evaluation of these novel therapeutics.

Conclusion

The 13,14-dihydro-15-keto-PGD2 signaling pathway, mediated by the CRTH2/DP2 receptor, represents a critical pro-inflammatory axis in the pathophysiology of allergic and other inflammatory diseases. Its selective activation of key immune effector cells underscores its importance as a therapeutic target. The experimental methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this pathway and to accelerate the development of innovative treatments for a range of debilitating inflammatory disorders.

References

-

Satoh, T., & Moroi, R. (2014). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Journal of Immunology Research, 2014, 685835. [Link]

-

Wikipedia. (2023, December 1). Prostaglandin DP2 receptor. In Wikipedia. [Link]

-

Pettipher, R., & Whittaker, M. (2007). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLoS ONE, 2(6), e562. [Link]

-

Hirai, H., Tanaka, K., Yoshie, O., Ogawa, K., Kenmotsu, K., Takamori, Y., ... & Nagata, K. (2001). Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2. The Journal of experimental medicine, 193(2), 255–261. [Link]

-

ResearchGate. (n.d.). Release of 13,14-dihydro-15- keto-PGE2 into the (combined) apical and... Retrieved from [Link]

-

Schulig, L., & Ulven, T. (2014). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Frontiers in immunology, 5, 426. [Link]

-

Gress, C., May, C., Scholl, D., Fuhrmann, M., Gosepath, E., Fraunhofer-Institut für Toxikologie und Experimentelle Medizin ITEM, & Medizinische Hochschule Hannover. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Allergy, 76(S110), 51-52. [Link]

-

Whelan, C. J. (2006). 13-14 di-hydro, 15-keto prostaglandin D2-induced airway eosinophilia in guinea-pigs is independent of interleukin-5. University of Hertfordshire. [Link]

-

Gervais, F. G., Sawyer, N., Stocco, R., Belley, M., Gallant, M., & Labelle, M. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British journal of pharmacology, 134(5), 1017–1026. [Link]

-

An, S., & Hsieh, F. P. (2010). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 612, 185–191. [Link]

-

Justus, C. R., Leffler, N., Ruiz-Echevarria, M. J., & Yang, L. V. (2014). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Journal of visualized experiments : JoVE, (89), 51046. [Link]

-

da Silva, J. A., de Oliveira, A. C., de Lima, F. M., de Paula, R. G., de Freitas, A. C., & de Faria, G. P. (2021). The 15d-PGJ2 hydrogel ameliorates atopic dermatitis through suppression of the immune response. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 139, 111629. [Link]

-

Mast Cell Research. (n.d.). The Role of Endogenous Specialized Proresolving Mediators in Mast Cells and Their Involvement in Inflammation and Resolution. Retrieved from [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin D2 (PGD2). Retrieved from [Link]

-

Esnault, S., & Malter, J. S. (2017). Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets. Frontiers in medicine, 4, 104. [Link]

-

ResearchGate. (n.d.). Boyden Chamber Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. Retrieved from [Link]

-

ResearchGate. (n.d.). Δ12-Prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes. Retrieved from [Link]

-

Cook, E. B., Stahl, J. L., Schwantes, E. A., Mathur, S. K., & Barney, N. P. (2013). PGD2 Promotes Eosinophil Chemotaxis, Degranulation and Syk Phosphorylation. Investigative ophthalmology & visual science, 54(15), 2548. [Link]

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

-

Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

-

Domingo, C., Palomares, O., Sandham, D. A., & Altman, P. (2018). The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation. Respiratory research, 19(1), 189. [Link]

-

Xue, L., Gyles, S. L., Wettey, F. R., Pettipher, R., & Scadding, G. W. (2016). The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. The Journal of allergy and clinical immunology, 138(1), 170–178.e3. [Link]

-

ResearchGate. (n.d.). Eosinophil chemotaxis toward concentration gradient of PGD 2. Retrieved from [Link]

-

MDPI. (n.d.). Mechanisms, Pathophysiology and Currently Proposed Treatments of Chronic Obstructive Pulmonary Disease. Retrieved from [Link]

-

University of Hertfordshire Research Archive. (n.d.). Evidence that 13–14 di-hydro, 15-keto prostaglandin D2-induced airway eosinophilia in guinea-pigs is independent of interleukin-5. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Monneret, G., Li, H., Vasilescu, J., Schratl, P., Gurney, L., & Watkins, W. D. (2001). Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor. Blood, 98(6), 1942–1948. [Link]

-

PubChem. (n.d.). 13,14-dihydro-15-keto-PGF2alpha. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. Retrieved from [Link]

Sources

- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 15d-PGJ2 hydrogel ameliorates atopic dermatitis through suppression of the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bu.edu [bu.edu]

Introduction: The CRTH2/DP2 Receptor in Type 2 Inflammation

An In-Depth Technical Guide to the CRTH2/DP2 Receptor Selective Agonist DK-PGD2

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells, commonly known as CRTH2 or DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of allergic and inflammatory responses.[1][2] Encoded by the PTGDR2 gene, CRTH2 serves as a high-affinity receptor for Prostaglandin D2 (PGD2), a major prostanoid mediator released primarily by activated mast cells following allergen exposure.[1][2][3]

CRTH2 is selectively expressed on key effector cells of the type 2 immune response, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[4][5] The interaction between PGD2 and CRTH2 triggers a cascade of pro-inflammatory events, including cell migration, activation, degranulation, and the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13).[6][7] This axis is a central mechanism in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[8][9][10] Consequently, the PGD2-CRTH2 pathway has become a significant therapeutic target for inflammatory disorders.[11][12] Understanding this pathway requires precise molecular tools, among which selective agonists are paramount.

DK-PGD2: A Profile of a Selective and Potent CRTH2 Agonist

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable, enzymatically derived metabolite of PGD2.[13] It has been identified and characterized as a potent and highly selective agonist for the CRTH2 receptor, making it an invaluable tool for researchers.[13] Unlike its parent molecule PGD2, which also activates the DP1 receptor (a receptor often mediating opposing or distinct biological effects), DK-PGD2 exhibits a profound preference for CRTH2.[14][15] This selectivity is critical for dissecting the specific contributions of the CRTH2 signaling pathway in complex biological systems, devoid of confounding DP1-mediated effects.

The utility of DK-PGD2 in research is underscored by its ability to reliably induce CRTH2-mediated cellular responses, such as eosinophil activation, at nanomolar concentrations.[13]

Data Presentation: Agonist Potency at the Human CRTH2 Receptor

The following table summarizes the functional potency (EC50) of DK-PGD2 in comparison to its parent compound, PGD2, in a classic CRTH2-mediated cellular assay. The half-maximal effective concentration (EC50) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response, with a lower value indicating higher potency.[16]

| Agonist | Assay Type | Target Cell | EC50 (nM) [Mean ± SEM] | Source |

| DK-PGD2 | Eosinophil Shape Change | Human Eosinophils | 2.7 ± 2.3 | [13] |

| PGD2 | Eosinophil Shape Change | Human Eosinophils | 0.7 ± 0.2 | [13] |

This data demonstrates that while PGD2 is slightly more potent, DK-PGD2 is a highly potent agonist capable of inducing a robust functional response in the low nanomolar range.

Molecular Mechanism of Action: CRTH2 Signaling Cascade

The binding of DK-PGD2 to the CRTH2 receptor initiates a canonical Gαi-coupled signaling pathway. This process is fundamental to the receptor's function in mediating chemotaxis and cellular activation.

-

Receptor Activation: DK-PGD2 binds to the CRTH2 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples with its associated heterotrimeric G-protein, specifically of the Gαi family.[17]

-

Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

-

Calcium Mobilization: The Gβγ subunit dissociates and activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[17][18]

-

Downstream Kinase Activation: The rise in intracellular Ca2+ and activation of DAG lead to the engagement of downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[5][17]

-

Cellular Response: These signaling events culminate in the characteristic cellular responses, such as actin polymerization for cell migration (chemotaxis), expression of adhesion molecules, and degranulation.[7]

Mandatory Visualization: CRTH2 Signaling Pathway

Caption: CRTH2 receptor signaling cascade upon activation by DK-PGD2.

Experimental Protocols: In Vitro Functional Assays

The following protocols provide validated, step-by-step methodologies for assessing CRTH2 receptor activation using DK-PGD2. These assays are fundamental for screening potential CRTH2 antagonists and for studying the biology of CRTH2-expressing cells.

Protocol 1: Eosinophil Shape Change Assay

This assay provides a rapid and robust functional readout of eosinophil activation. Upon CRTH2 stimulation, eosinophils transition from a spherical to an elongated, polarized morphology. This change can be quantified by detecting an increase in the forward scatter (FSC) signal using a flow cytometer.[13]

Causality: The FSC parameter in flow cytometry is proportional to cell size and surface area. Agonist-induced actin polymerization and polarization increase the cell's effective size and alter its shape, leading to a measurable increase in FSC.

Methodology:

-

Cell Isolation:

-

Isolate human granulocytes from fresh, anticoagulated whole blood using dextran sedimentation followed by density gradient centrifugation (e.g., over Ficoll-Paque).

-

Lyse contaminating erythrocytes using a hypotonic lysis buffer.

-

Resuspend the purified granulocyte pellet (rich in eosinophils and neutrophils) in a suitable assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4) to a concentration of 5 x 10^6 cells/mL.

-

-

Agonist Preparation:

-

Prepare a stock solution of DK-PGD2 in a suitable solvent (e.g., DMSO or ethanol).

-

Perform a serial dilution of DK-PGD2 in the assay buffer to create a range of concentrations for generating a dose-response curve (e.g., 10^-11 M to 10^-6 M). Include a vehicle control.

-

-

Incubation and Activation:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Pre-warm the cell aliquots in a 37°C water bath for 5-10 minutes. This step ensures the cells are at a physiologically relevant temperature for activation.

-

Add 10 µL of the diluted DK-PGD2 agonist or vehicle control to the respective tubes.

-

Mix gently and incubate for exactly 5 minutes at 37°C. The timing is critical as the shape change response is transient.

-

-

Fixation:

-

Stop the reaction by adding 250 µL of ice-cold 1% paraformaldehyde (PFA) in PBS. This step cross-links proteins and preserves the cellular morphology at the time of fixation.

-

Incubate on ice for at least 30 minutes.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the eosinophil population based on their characteristic higher side scatter (SSC) and auto-fluorescence properties compared to neutrophils.

-

Record the mean FSC value for the gated eosinophil population in each sample.

-

Calculate the percentage change in FSC relative to the vehicle control for each agonist concentration.

-

Plot the dose-response curve and calculate the EC50 value.

-

Mandatory Visualization: Eosinophil Shape Change Workflow

Caption: Step-by-step workflow for the eosinophil shape change assay.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures one of the earliest events in CRTH2 signaling. It is a high-throughput method often used for primary screening of receptor modulators.

Causality: CRTH2 activation via the Gαi/Gβγ pathway leads to PLC activation and subsequent IP3-mediated release of Ca2+ from intracellular stores. This transient increase in cytosolic free calcium can be detected by fluorescent calcium indicators.

Methodology:

-

Cell Preparation:

-

Use either primary CRTH2-expressing cells (e.g., eosinophils, Th2 cells) or a recombinant cell line stably expressing human CRTH2 (e.g., HEK293-CRTH2).

-

Harvest cells and resuspend them in a physiological buffer (e.g., HBSS with 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Probenecid is an anion-exchange inhibitor that prevents the active transport of the dye out of the cell.

-

-

Dye Loading:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. The "AM" ester group allows the dye to passively cross the cell membrane; intracellular esterases then cleave it, trapping the active, fluorescent form of the dye inside the cell.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Measurement:

-

Transfer the dye-loaded cells to a microplate compatible with a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Place the plate in the reader and allow the temperature to equilibrate to 37°C.

-

Record a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Use the instrument's integrated fluidics to automatically inject DK-PGD2 (at various concentrations) into each well.

-

Continue to record the fluorescence signal for another 2-3 minutes to capture the transient calcium peak and subsequent return to baseline.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Generate dose-response curves and calculate EC50 values for DK-PGD2.

-

Conclusion and Future Directions

DK-PGD2 is an indispensable pharmacological tool for the study of CRTH2/DP2 receptor biology. Its high selectivity and potency allow for the precise interrogation of CRTH2-mediated signaling pathways and cellular functions. The experimental protocols detailed in this guide provide robust and reproducible methods for characterizing the effects of this agonist in vitro. By enabling a deeper understanding of the CRTH2 axis, DK-PGD2 plays a crucial role in validating CRTH2 as a therapeutic target and in the discovery and development of novel antagonists for a range of inflammatory and allergic diseases.[5][19]

References

- Powell, W. S. (2003). CRTH2: a new target for the treatment of allergic inflammation. Trends in Pharmacological Sciences, 24(9), 453-455.

-

Singh, D., Ravi, A., & Southworth, T. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 10, 1-10. [Link]

-

Al-Kouba, J., et al. (2018). Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism. Scientific Reports, 8(1), 10057. [Link]

-

Comeau, M. R., et al. (2022). The CRTh2 polymorphism rs533116 G > A associates with asthma severity in older females. Frontiers in Allergy, 3, 988461. [Link]

-

Patsnap Synapse. (2024). What are PGD2 receptor modulators and how do they work? Patsnap. [Link]

-

Patsnap Synapse. CRTH2 - Drugs, Indications, Patents. Patsnap. [Link]

-

Sturm, E. M., & Heinemann, A. (2017). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. International Archives of Allergy and Immunology, 174(3-4), 119-128. [Link]

-

Matsuoka, T., et al. (2004). Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. The Journal of Clinical Investigation, 114(5), 650-657. [Link]

-

Wikipedia. (2023). Prostaglandin DP2 receptor. Wikipedia. [Link]

-

Sandig, J., et al. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Journal of Allergy and Clinical Immunology, 148(4), 1032-1043. [Link]

-

Dove Medical Press. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications. [Link]

-

Hirai, H., Tanaka, K., & Nagata, K. (2002). Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma. Allergology International, 51(3), 147-156. [Link]

-

Jackson, D. J., et al. (2021). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 76(10), 980-989. [Link]

-

Wikipedia. (2023). Prostaglandin D2. Wikipedia. [Link]

-

Wang, M., et al. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. Molecular Cell, 72(1), 48-59.e4. [Link]

-

Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]

-

Oyoshi, M. K., et al. (2012). The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge. Proceedings of the National Academy of Sciences, 109(40), 16274-16279. [Link]

-

ResearchGate. (2017). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. ResearchGate. [Link]

-

Ulven, T., & Kostenis, E. (2006). Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation. Current Topics in Medicinal Chemistry, 6(14), 1427-1444. [Link]

-

Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(8), 1163-1172. [Link]

-

Urade, Y., & Hayaishi, O. (2011). Prostaglandin D synthase and PGD2 in immune response. Allergology International, 60(4), 413-424. [Link]

-

Gervais, F. G., et al. (2001). Δ12-Prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes. Journal of Biological Chemistry, 276(48), 44903-44910. [Link]

-

Promega Connections. (2023). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega. [Link]

-

Esaki, Y., et al. (2010). Prostaglandin D2 signaling in dendritic cells is critical for the development of EAE. Journal of Neuroimmunology, 223(1-2), 34-41. [Link]

-

Woerly, G., et al. (2003). Expression of DP2 (CRTh2), a prostaglandin D2 receptor, in human mast cells. The Journal of Immunology, 171(1), 433-439. [Link]

Sources

- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thorax.bmj.com [thorax.bmj.com]

- 8. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 15. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promegaconnections.com [promegaconnections.com]

- 17. CRTH2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Prostanoid Metabolite 13,14-Dihydro-15-keto-PGD2: A Key Driver of Allergic Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract